molecular formula C11H10N2O4S2 B3144174 2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide CAS No. 546062-89-9

2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3144174
CAS No.: 546062-89-9
M. Wt: 298.3 g/mol
InChI Key: RSNGUGHWITUZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a compound that combines a nitro group, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of a suitable amine.

    Thiophene Attachment: The thiophene ring is attached via a nucleophilic substitution reaction, where the thiophene derivative reacts with the sulfonamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Reduction: Formation of 2-amino-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

Scientific Research Applications

2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiophene ring and sulfonamide group.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

    Receptor Binding: The compound can bind to receptors, modulating their activity and leading to therapeutic effects.

    Redox Reactions: The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but lacks the sulfonamide group.

    2-nitro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide: Similar structure but contains a furan ring instead of a thiophene ring.

    2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-carboxamide: Similar structure but contains a carboxamide group instead of a sulfonamide group.

Uniqueness

2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is unique due to the combination of the nitro group, thiophene ring, and sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its overall biological activity.

Properties

IUPAC Name

2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNGUGHWITUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.